N~4~,1-diphenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴,1-Diphenyl-N⁶-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core substituted with phenyl groups at the N⁴ and N1 positions and a pyridin-3-ylmethyl group at N⁶.
Properties
Molecular Formula |
C23H19N7 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
4-N,1-diphenyl-6-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C23H19N7/c1-3-9-18(10-4-1)27-21-20-16-26-30(19-11-5-2-6-12-19)22(20)29-23(28-21)25-15-17-8-7-13-24-14-17/h1-14,16H,15H2,(H2,25,27,28,29) |
InChI Key |
MIBUHVMWHIDHBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CN=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,4-DIPHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the annulation of the pyrazole ring to the pyrimidine ring. This can be achieved through various synthetic routes, including the reaction of appropriate hydrazines with β-diketones or β-ketoesters, followed by cyclization . The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of the synthetic routes mentioned above to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N1,4-DIPHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Case Studies
In a study focusing on pyrazolo[3,4-d]pyrimidine derivatives as epidermal growth factor receptor (EGFR) inhibitors, compounds similar to N~4~,1-diphenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine were synthesized and tested for their anti-proliferative activities against cancer cell lines such as A549 and HCT-116. The most promising derivatives exhibited IC50 values significantly lower than those of existing EGFR inhibitors .
| Compound | IC50 (A549) | IC50 (HCT-116) | Target |
|---|---|---|---|
| 12b | 8.21 µM | 19.56 µM | EGFR |
| This compound | TBD | TBD | CK1 |
Role in Drug Development
The pyrazolo[3,4-d]pyrimidine scaffold has been extensively utilized in the design of kinase inhibitors due to its structural compatibility with ATP-binding sites. This compound has shown promise as a lead structure for developing selective CK1 inhibitors that could potentially treat various malignancies .
Research Findings
A study highlighted the discovery of novel pyrazolo[3,4-d]pyrimidine derivatives that were optimized for CK1 inhibition through virtual screening methods. The most effective compounds demonstrated potent inhibitory activity with IC50 values in the nanomolar range . Such findings underscore the potential of this compound as a candidate for further development.
Structural Modifications
Ongoing research aims to explore structural modifications to enhance the potency and selectivity of this compound against specific targets like CK1 and EGFR. By optimizing the pharmacophoric features and reducing off-target effects, researchers hope to develop more effective therapeutic agents.
Clinical Implications
As research progresses towards clinical applications, understanding the pharmacokinetics and safety profiles of this compound will be crucial for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of N1,4-DIPHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s activity and physicochemical properties can be contextualized by comparing it to related pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives. Key structural variations include substitutions at N⁴, N⁶, and the pyrimidine core, which influence hydrogen bonding, solubility, and biological potency.
Physicochemical and Structural Properties
- Hydrogen Bonding : The target compound’s N⁶ pyridinylmethyl group may participate in additional hydrogen bonds or π-stacking interactions, unlike analogs with purely hydrophobic substituents (e.g., ethyl or methyl groups) .
- Solubility : Bulky aromatic substituents (e.g., diphenyl, pyridinylmethyl) likely reduce aqueous solubility compared to smaller or polar groups (e.g., methoxypropyl in ).
- Crystallinity : Hydrated vs. anhydrous forms of similar compounds (e.g., ) suggest that the target compound’s substituents may influence crystallization behavior, impacting formulation stability.
Biological Activity
N~4~,1-diphenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N6. It features a pyrazolo[3,4-d]pyrimidine core structure, which is known for its diverse biological activities.
Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 342.39 g/mol |
| SMILES | C1=CC=C(C=C1)C2=NC3=C(C=NN3CC4=CN=CC=C4)C(=C2)C(=O)O |
| InChI Key | COGYOLZVCQRYIJ-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit promising anticancer properties. A study highlighted the synthesis of various derivatives that function as epidermal growth factor receptor inhibitors (EGFRIs). Among these, this compound demonstrated significant anti-proliferative activity against A549 and HCT-116 cancer cell lines with IC50 values of 8.21 µM and 19.56 µM respectively .
The mechanism by which this compound exerts its effects involves the inhibition of key signaling pathways associated with cancer proliferation. Specifically, it targets the ATP-binding site of the EGFR, disrupting downstream signaling pathways involved in cell growth and survival .
Kinase Inhibition
In addition to EGFR inhibition, related pyrazolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of casein kinase 1 (CK1), which is implicated in various cancers and neurodegenerative diseases. A notable derivative showed an IC50 value of 78 nM against CK1 .
Summary of Biological Activities
| Activity Type | Target | IC50 Value |
|---|---|---|
| Anti-proliferative | A549 (lung cancer) | 8.21 µM |
| Anti-proliferative | HCT-116 (colon cancer) | 19.56 µM |
| CK1 Inhibition | CK1 | 78 nM |
Study on EGFR Inhibition
In a comparative study involving various pyrazolo[3,4-d]pyrimidine derivatives, compound 12b was noted for its potent activity against both wild-type and mutant EGFR (IC50 = 0.016 µM for wild-type and IC50 = 0.236 µM for mutant EGFR). This highlights the potential of these compounds in treating resistant forms of cancer .
Study on CK1 Inhibition
Another investigation focused on the development of CK1 inhibitors revealed that N~6~-phenyl derivatives exhibited significant inhibition at nanomolar concentrations. This study emphasized the therapeutic potential of targeting CK1 in cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
